2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, including an imidazole ring, a chlorophenyl group, a nitrophenyl group, and a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the imidazole derivative.
Thioether Formation: The thioether linkage is formed by reacting the chlorophenyl-imidazole derivative with a thiol compound, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-nitroaniline and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of these targets, leading to various biological effects. For example, the imidazole ring can interact with metal ions in enzyme active sites, while the nitrophenyl group can participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-((1-(3-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and chlorophenyl groups, along with the thioether linkage, allows for a wide range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-12-2-1-3-15(10-12)21-9-8-19-17(21)26-11-16(23)20-13-4-6-14(7-5-13)22(24)25/h1-10H,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCSMLEPSOPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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